molecular formula C12H9N3 B611319 5-(Pyridin-4-yl)-1H-indazole CAS No. 885272-55-9

5-(Pyridin-4-yl)-1H-indazole

Cat. No. B611319
M. Wt: 195.23
InChI Key: CILGVAIRQUNMLT-UHFFFAOYSA-N
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Description

“5-(Pyridin-4-yl)-1H-indazole” is a chemical compound that contains a pyridine and an indazole group . The pyridine group is a six-membered ring with five carbon atoms and one nitrogen atom, while the indazole group is a fused bicyclic compound, consisting of benzene and pyrazole rings .


Synthesis Analysis

The synthesis of compounds similar to “5-(Pyridin-4-yl)-1H-indazole” often involves reactions with various reagents . For instance, the reaction of 2-isonicotinoyl-N-arylhydrazinecarbothioamide with chloroacetic acid in the presence of anhydrous sodium acetate in absolute ethanol yields a single product .


Molecular Structure Analysis

The molecular structure of “5-(Pyridin-4-yl)-1H-indazole” and similar compounds can be determined using techniques such as X-ray crystallography . For example, a related compound, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, features a tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms .


Chemical Reactions Analysis

The chemical reactions involving “5-(Pyridin-4-yl)-1H-indazole” and similar compounds can lead to the formation of various coordination polymers . For instance, the self-assembly of transition metal salts with 5-(pyridin-4-yl)isophthalate ligand and N-donor ligands affords a series of entangled coordination frameworks .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Pyridin-4-yl)-1H-indazole” can be predicted using various computational methods . For example, a related compound, 5-(pyridin-4-yl)isophthalaldehyde, has a predicted boiling point of 410.2±45.0 °C and a density of 1.233±0.06 g/cm3 .

Scientific Research Applications

Heterocyclic N-Oxide Derivatives in Chemistry and Drug Development

Heterocyclic N-oxide derivatives, including those synthesized from indazole, have shown remarkable functionalities in organic chemistry and medicinal applications. They are used as versatile synthetic intermediates and exhibit significant biological importance. These compounds are involved in the formation of metal complexes, catalyst design, asymmetric catalysis, and synthesis. They also have medicinal applications, demonstrating potent activities such as anticancer, antibacterial, and anti-inflammatory effects (Li et al., 2019).

Indazole Derivatives in Therapeutic Applications

Indazole derivatives have garnered attention due to their wide variety of biological activities. They form the basic structure of numerous compounds with potential therapeutic value, showing promising anticancer and anti-inflammatory activities. They are also involved in disorders concerning protein kinases and neurodegeneration. The structural modifications of indazole derivatives according to structure-activity relationships are beneficial for obtaining more potent anti-cancer leads or clinical drugs (Denya, Malan, & Joubert, 2018).

Pyrazolo[3,4-b]pyridine in Kinase Inhibition

Pyrazolo[3,4-b]pyridine, a versatile scaffold, interacts with kinases in multiple binding modes, making it a key element in kinase inhibition. It typically binds to the hinge region of the kinase, forming additional interactions in the kinase pocket which provide potency and selectivity. This scaffold is often encountered in kinase inhibitors, offering advantages in terms of intellectual property, inhibitor activity, physical properties, or synthetic flexibility (Wenglowsky, 2013).

Biologically Significant Pyrimidine Appended Optical Sensors

Pyrimidine derivatives, including those related to indazole, are extensively used in the synthesis of optical sensors due to their biological and medicinal applications. They have the competence to form both coordination and hydrogen bonds, making them suitable as sensing probes. This review encompasses various pyrimidine-based optical sensors, highlighting their recent advancements (Jindal & Kaur, 2021).

Future Directions

The future directions for research on “5-(Pyridin-4-yl)-1H-indazole” could involve further exploration of its synthesis, structural analysis, and potential applications. This could include investigating its biological activities and potential use in the development of new drugs .

properties

IUPAC Name

5-pyridin-4-yl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c1-2-12-11(8-14-15-12)7-10(1)9-3-5-13-6-4-9/h1-8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CILGVAIRQUNMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=CC=NC=C3)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90694654
Record name 5-(Pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-4-yl-1H-indazole

CAS RN

885272-55-9
Record name 5-(Pyridin-4-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90694654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885272-55-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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